Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate
Description
Chemical Structure and Properties Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 3, respectively. The carbamate group is linked to the phenyl ring via a ketone-containing ethyl chain. Its molecular formula is C18H29NO5, with a molecular weight of 339.43 g/mol .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,16-17H,7-8H2,1-3H3,(H,15,19) |
InChI Key |
NSEGNODZIHCECV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate typically involves the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid. The reaction is carried out under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HoBt) in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H22N2O4
- IUPAC Name : Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate
The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenolic compound. This structural configuration contributes to its biological activity.
Medicinal Chemistry
This compound has been explored for its anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant inhibition of inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Study : A study synthesized several derivatives of this compound and evaluated their anti-inflammatory activity using carrageenan-induced rat paw edema models. The results showed that certain derivatives exhibited up to 54% inhibition of inflammation within 12 hours, indicating strong therapeutic potential .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has shown promise in inhibiting kinases associated with cancer progression.
Data Table: Inhibitory Activity Against Kinases
| Compound Name | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 8 |
| Compound B | ROCK-1 | 20 |
| Compound C | IKKβ | 50 |
These findings suggest that modifications to the compound can enhance its inhibitory potency against these kinases, potentially leading to new cancer therapeutics .
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the expression of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes.
Mechanism of Action :
- Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are mediators of inflammation.
- Modulation of signaling pathways involved in inflammatory responses.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. While some derivatives demonstrated cytotoxicity at higher concentrations, others maintained cell viability without significant adverse effects.
Case Study : Research involving HT-22 mouse hippocampal neuronal cells revealed that certain derivatives did not induce cytotoxicity at concentrations below 100 µM, suggesting a favorable safety profile for potential therapeutic use .
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets:
β-secretase Inhibition: The compound inhibits β-secretase, preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid beta peptide.
Acetylcholinesterase Inhibition: It also inhibits acetylcholinesterase, increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tert-butyl carbamate derivatives widely used as intermediates in pharmaceuticals and agrochemicals. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Substituent Effects on Reactivity and Solubility
- The hydroxymethyl (-CH2OH) group in the target compound increases hydrophilicity compared to simpler analogs like the 4-hydroxyphenyl derivative . This may enhance aqueous solubility, critical for drug delivery.
- Fluorine substituents (e.g., in ) improve metabolic stability and membrane permeability, while methylthio (-SCH3) groups (e.g., in ) modulate electronic properties and oxidation resistance.
Synthetic Challenges
- The indole-containing derivative exhibited a low synthesis yield (2%), likely due to steric hindrance from the 4-methoxybenzyl group. In contrast, hydrazide derivatives (e.g., in ) achieved yields up to 85% via optimized coupling reactions.
The tert-butyl group’s role in enhancing stability is consistent with findings in and , where tert-butyl-containing antioxidants (e.g., BHA) upregulated detoxifying enzymes like glutathione S-transferases.
Safety and Handling
- Safety data for tert-butyl carbamates (e.g., ) emphasize stability under recommended storage conditions. However, strong acids/oxidizers may degrade the carbamate group, releasing toxic isocyanates.
Biological Activity
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate, also known by its CAS number 1942890-99-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO5, with a molar mass of approximately 281.3 g/mol. The structural characteristics include a carbamate functional group and a phenolic moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molar Mass | 281.3 g/mol |
| CAS Number | 1942890-99-4 |
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of AD pathology .
- Antioxidant Properties : The presence of hydroxyl groups in the compound may contribute to its antioxidant capabilities, helping to mitigate oxidative stress in cellular environments .
- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect astrocytes from damage induced by amyloid-beta peptides. This protective effect is attributed to reductions in inflammatory cytokines and free radicals .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Alzheimer's Disease : By acting as an acetylcholinesterase inhibitor and reducing amyloid aggregation, this compound could serve as a candidate for AD treatment.
- Antioxidant Therapy : Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress.
In Vitro Studies
A study conducted on similar carbamate derivatives showed that these compounds could significantly reduce cell death in astrocytes exposed to amyloid-beta peptides. The mechanism involved the downregulation of TNF-α levels and a reduction in free radical production .
In Vivo Research
In vivo assessments have indicated that while some derivatives exhibit protective effects against neurodegeneration in animal models, the bioavailability of these compounds in the brain remains a critical factor influencing their efficacy . For instance, the moderate protective activity observed in rat models suggests that further optimization of the compound's pharmacokinetics is necessary for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
